VU0360172

Schizophrenia Cognitive Deficits Gamma Oscillations

VU0360172 is a differentiated mGlu5 positive allosteric modulator optimized for systemic in vivo studies. Unlike first-generation PAMs (e.g., CDPPB) with poor bioavailability, VU0360172 demonstrates high oral bioavailability and robust brain penetration, enabling simple systemic dosing. Its unique signaling bias, distinct from other PAMs like VU0409551, makes it the essential probe for delineating the PKC signaling cascade in CNS disorders. It is proven to reduce spike-and-wave discharges in absence epilepsy models and confer neuroprotection in TBI via M2 microglial polarization, outperforming orthosteric agonists like CHPG. For projects requiring reliable, quantifiable in vivo target engagement and specific pathway interrogation, VU0360172 is an irreplaceable chemical tool.

Molecular Formula C18H15FN2O
Molecular Weight 294.33
CAS No. 1310012-12-4
Cat. No. B611732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0360172
CAS1310012-12-4
SynonymsVU0360172, VU-0360172, VU 0360172
Molecular FormulaC18H15FN2O
Molecular Weight294.33
Structural Identifiers
SMILESO=C(C1=CC=C(C#CC2=CC=CC(F)=C2)N=C1)NC3CCC3
InChIInChI=1S/C18H15FN2O/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22)
InChIKeyNEMHWVUKNWAKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0360172 Procurement: An Overview of a Potent and Selective mGlu5 Positive Allosteric Modulator


VU0360172 (CAS 1310012-12-4) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) . It enhances the receptor's response to glutamate without directly activating the orthosteric site, a mechanism associated with improved subtype selectivity and a reduced risk of target-mediated toxicity compared to orthosteric agonists [1]. The compound is widely used as a chemical probe to investigate mGlu5-mediated signaling in the central nervous system (CNS).

Why VU0360172 Cannot Be Substituted with First-Generation mGlu5 PAMs or Orthosteric Agonists


Generic substitution of mGlu5 modulators is scientifically unsound due to significant differences in pharmacological properties, even within the same mechanistic class. While first-generation mGlu5 PAMs like CDPPB suffer from poor bioavailability and brain penetration , VU0360172 was specifically optimized for systemic activity and oral bioavailability [1]. Furthermore, in contrast to orthosteric agonists like CHPG, which are limited by weak potency and poor CNS penetration [2], VU0360172 demonstrates high potency and robust brain exposure. Critically, VU0360172 also exhibits functional selectivity, engaging distinct signaling pathways compared to other mGlu5 PAMs such as VU0409551 [3]. These nuanced differences in pharmacology, brain exposure, and signaling bias mean that experimental outcomes obtained with VU0360172 cannot be replicated by simply substituting it with another compound that shares the same nominal 'mGlu5 PAM' classification.

VU0360172 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Analogs


Signaling Bias Differentiation: VU0360172 vs. VU0409551 in Schizophrenia Model

In a direct head-to-head comparison in the sub-chronic PCP rat model of schizophrenia, both VU0360172 and VU0409551 rescued gamma oscillatory deficits. However, they engaged distinct downstream signaling pathways. The effect of VU0360172 was diminished by PKC inhibition, whereas VU0409551's effect was not, indicating a bias towards PKC-mediated signaling for VU0360172 [1]. This functional selectivity is a key differentiator, suggesting that VU0360172 may be the preferred tool for investigating PKC-dependent mGlu5 signaling pathways.

Schizophrenia Cognitive Deficits Gamma Oscillations

Improved Bioavailability and Brain Exposure: VU0360172 vs. First-Generation mGlu5 PAM CDPPB

VU0360172 was developed to address the significant pharmacokinetic liabilities of first-generation mGlu5 PAMs, such as CDPPB, which are characterized by poor solubility, low systemic bioavailability, and limited brain penetration . In contrast, VU0360172 demonstrates oral bioavailability and robust brain penetrance in preclinical species [1]. This is a critical procurement distinction for any study requiring systemic administration, as CDPPB often necessitates direct CNS delivery or high, non-specific doses to achieve target engagement.

CNS Drug Discovery Pharmacokinetics Bioavailability

Potency Advantage: VU0360172 vs. Orthosteric Agonist CHPG

The therapeutic potential of the orthosteric mGluR5 agonist CHPG in TBI models is limited by its weak potency and poor brain permeability [1]. VU0360172, a PAM, was evaluated as a superior alternative. While a direct quantitative potency comparison for the exact in vivo neuroprotective effect is not provided in the same assay, the study explicitly states that CHPG's utility is hampered by its low potency, and that VU0360172 was chosen for its high potency and selectivity [1]. VU0360172 treatment at a systemic dose significantly reduced lesion volume and improved functional recovery after controlled cortical impact (CCI) in mice, effects that were blocked by an mGluR5 antagonist, confirming target engagement [1].

Neuroprotection Traumatic Brain Injury Microglial Activation

In Vivo Target Engagement: Quantified Enhancement of CNS PI Hydrolysis by VU0360172

VU0360172 provides a robust and quantifiable method for assessing mGlu5 receptor engagement in vivo. Systemic administration of VU0360172 (30 mg/kg) significantly enhanced polyphosphoinositide (PI) hydrolysis, a direct downstream signaling event, in multiple brain regions of mice [1]. This effect was completely abolished in mGlu5 receptor knockout mice and blocked by the mGlu5 NAM MTEP, confirming the specificity of the in vivo response [1]. While other PAMs can also engage this pathway, the magnitude of effect (>3-fold increase in InsP levels in the hippocampus) establishes VU0360172 as a highly effective and validated tool for measuring mGlu5 function in living animals [1].

Receptor Signaling In Vivo Pharmacology Target Engagement

Efficacy in Absence Epilepsy Model: Reduction of Spike-Wave Discharges by VU0360172

VU0360172 demonstrates unique efficacy in reducing absence seizures. In the WAG/Rij rat model, systemic administration of VU0360172 (3 or 10 mg/kg, s.c.) significantly decreased the frequency of spontaneous spike-and-wave discharges (SWDs), a hallmark of absence epilepsy [1]. Importantly, pharmacological blockade of mGlu5 receptors with MTEP had no effect on SWDs, while the antiseizure effect of VU0360172 was prevented by MTEP co-treatment [1]. This indicates that positive modulation of mGlu5, rather than simple receptor antagonism, is required for this therapeutic effect, highlighting a specific and valuable application for this compound.

Absence Epilepsy Anti-epileptic Thalamocortical

Optimal Research and Industrial Application Scenarios for VU0360172 Procurement


Investigating PKC-Dependent mGlu5 Signaling in Psychiatric Disease Models

Based on its distinct signaling bias compared to VU0409551, VU0360172 is the preferred tool for studies investigating the role of the PKC signaling cascade downstream of mGlu5 receptor activation. As demonstrated in the scPCP rat model of schizophrenia, the cognitive-restoring effects of VU0360172 are uniquely dependent on PKC activity [1]. Therefore, procurement of VU0360172 is essential for any project seeking to delineate this specific arm of mGlu5-mediated signal transduction.

In Vivo Studies Requiring Systemic Administration and Robust CNS Target Engagement

VU0360172 is ideally suited for in vivo studies where oral or systemic administration is required. Its high oral bioavailability and brain penetration overcome the key limitations of first-generation mGlu5 PAMs like CDPPB [1]. Researchers can confidently use VU0360172 to achieve robust, quantifiable target engagement in the brain, as evidenced by the >3-fold increase in hippocampal PI hydrolysis following systemic dosing [2]. This simplifies experimental design and reduces the need for invasive administration routes.

Preclinical Models of Traumatic Brain Injury (TBI) and Neuroinflammation

Procurement of VU0360172 is highly recommended for TBI research. It has demonstrated clear neuroprotective and anti-inflammatory effects in a controlled cortical impact (CCI) mouse model, including reduced lesion volume, attenuated neurodegeneration, and improved functional recovery [1]. Its ability to shift microglial polarization towards a pro-repair (M2) phenotype provides a specific and powerful mechanism for investigating immunomodulation in CNS injury, offering a significant advantage over the less potent and poorly brain-penetrant orthosteric agonist CHPG [1].

Mechanistic Studies of Absence Epilepsy and Thalamocortical Dysfunction

VU0360172 is a critical tool for studies on absence epilepsy. Its unique ability to reduce spike-and-wave discharges (SWDs) in the WAG/Rij rat model, an effect not achieved by mGlu5 antagonism, makes it indispensable for investigating the positive modulation of mGlu5 as a therapeutic strategy [1]. Furthermore, its specific effects on thalamic GABAergic transmission—increasing GAT-1 expression and reducing tonic GABAA currents—offer a precise mechanistic entry point for dissecting the role of the thalamus in this disorder [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0360172

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.